molecular formula C23H26N4O2S B10974187 2-({5-[1-(3,5-dimethylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

2-({5-[1-(3,5-dimethylphenoxy)ethyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B10974187
M. Wt: 422.5 g/mol
InChI Key: JJXXAHIJRKURTB-UHFFFAOYSA-N
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Description

2-({4-ALLYL-5-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that features a triazole ring, an allyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ALLYL-5-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenylacetamide Moiety: This step involves the reaction of the triazole derivative with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the triazole ring or the phenylacetamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and phenylacetamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products

    Oxidation: Epoxides, aldehydes

    Reduction: Amines, alcohols

    Substitution: Azides, thiols

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. Its triazole ring is known to exhibit antimicrobial and antifungal properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-({4-ALLYL-5-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE could be investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or coatings with improved resistance to degradation.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting enzymes that require these ions for their activity. The phenylacetamide moiety may interact with protein targets, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-one share the triazole ring structure and exhibit similar chemical reactivity.

    Phenylacetamide Derivatives: Compounds such as N-phenylacetamide and N-(2-phenylethyl)acetamide share the phenylacetamide moiety and have comparable biological activities.

Uniqueness

What sets 2-({4-ALLYL-5-[1-(3,5-DIMETHYLPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-PHENYLACETAMIDE apart is the combination of the triazole ring, allyl group, and phenylacetamide moiety in a single molecule

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[[5-[1-(3,5-dimethylphenoxy)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C23H26N4O2S/c1-5-11-27-22(18(4)29-20-13-16(2)12-17(3)14-20)25-26-23(27)30-15-21(28)24-19-9-7-6-8-10-19/h5-10,12-14,18H,1,11,15H2,2-4H3,(H,24,28)

InChI Key

JJXXAHIJRKURTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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